N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-7-4-3-6-15(18)20(26)23-16-12-14(8-9-19(16)28-2)17-13-25-11-5-10-22-21(25)24-17/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKPNRYSJYYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of halo-carbonyl compounds with 2-aminopyridines . Another approach involves the one-pot condensation of aldehyde, isonitriles, and 2-aminopyridines . These reactions often require catalysts such as copper or iodine and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP (tert-Butyl hydroperoxide).
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, iodine, and other transition metals
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug design.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, viral replication, or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,6-Difluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
- Molecular Formula : C${20}$H${14}$F$2$N$4$O$_2$
- Molecular Weight : 380.355 g/mol
- Hydrogen Bond Acceptors/Donors: 6/1
- XLogP : 3.8 (indicating moderate lipophilicity)
- Synonyms: 862810-87-5, ZINC4033149, BDBM40752 .
Structural Features :
- A benzamide scaffold substituted with two methoxy groups and a fluorine-containing aromatic ring.
- The imidazo[1,2-a]pyrimidine moiety contributes to its heterocyclic complexity, enhancing binding interactions with biological targets .
Table 1: Structural and Functional Comparison
Key Findings :
Structural Variations Influence Target Specificity :
- The imidazo[1,2-a]pyrimidine core in the target compound and G856-0283 () suggests affinity for kinase domains, while imidazo[1,2-a]pyridine in GSK1904529A () correlates with MRP1 inhibition.
- Electron-withdrawing groups (e.g., fluorine in the target compound) enhance binding to kinases by polar interactions, whereas bulky substituents (e.g., piperazine in GSK1904529A) improve pharmacokinetics .
Therapeutic Divergence: PCSK9 inhibitors like N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide () focus on cardiovascular disease, contrasting with the target compound’s oncology applications. Sulpiride () exemplifies how minor structural changes (e.g., sulfonyl groups) shift activity from kinase inhibition to CNS targets.
Efficacy and Limitations: The target compound’s moderate lipophilicity (XLogP = 3.8) may limit blood-brain barrier penetration compared to GSK1904529A’s higher complexity and solubility . Bromo/cyano analogs () show enhanced stability but require validation against specific disease models.
Critical Analysis :
- Contradictions : While links the target compound to Fyn kinase, highlights structurally similar molecules (e.g., GSK1904529A) acting on MRP1 instead. This suggests scaffold versatility but necessitates target-specific optimization.
- Research Gaps: Limited data exist on the target compound’s in vivo efficacy or toxicity. Comparative studies with G856-0283 () could clarify the role of methoxy vs. methyl substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
